(E)-3-(dimethylamino)-2-(m-tolyloxy)acrylaldehyde
Description
(E)-3-(Dimethylamino)-2-(m-tolyloxy)acrylaldehyde is an α,β-unsaturated aldehyde featuring a dimethylamino group at position 3 and a meta-tolyloxy (3-methylphenoxy) group at position 2. The (E)-configuration of the double bond is critical for its electronic and steric properties, influencing its reactivity in organic syntheses. Below, we compare this compound with similar derivatives, focusing on substituent effects, reactivity, and applications.
Properties
IUPAC Name |
(E)-3-(dimethylamino)-2-(3-methylphenoxy)prop-2-enal | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c1-10-5-4-6-11(7-10)15-12(9-14)8-13(2)3/h4-9H,1-3H3/b12-8+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWLJWFNIPIESQU-XYOKQWHBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OC(=CN(C)C)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)O/C(=C/N(C)C)/C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(dimethylamino)-2-(m-tolyloxy)acrylaldehyde typically involves the reaction of m-tolyloxyacetaldehyde with dimethylamine under specific conditions to form the desired product. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the acrylaldehyde moiety. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and efficiency. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time to maximize yield and minimize impurities.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(dimethylamino)-2-(m-tolyloxy)acrylaldehyde undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the acrylaldehyde moiety to alcohols or other reduced forms.
Substitution: The dimethylamino and m-tolyloxy groups can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
(E)-3-(dimethylamino)-2-(m-tolyloxy)acrylaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (E)-3-(dimethylamino)-2-(m-tolyloxy)acrylaldehyde involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the acrylaldehyde moiety can undergo nucleophilic addition reactions. These interactions contribute to the compound’s overall reactivity and potential biological effects.
Comparison with Similar Compounds
Substituent Position and Electronic Effects
The target compound’s dimethylamino group (electron-donating) and m-tolyloxy group (resonance-donating via oxygen) contrast with substituents in other acrylaldehydes:
- (E)-3-(4-(Dimethylamino)phenyl)acrylaldehyde: Features a dimethylamino-substituted phenyl group at position 3. The electron-donating dimethylamino group enhances electrophilicity at the β-carbon, facilitating nucleophilic additions .
- Furan-2-yl derivatives (e.g., 4a–4i): Replace the aromatic phenyl/phenoxy groups with a furan ring.
- Pyrazole-containing analogs : Substituents like nitro-pyrazole () introduce strong electron-withdrawing effects, altering solubility and reactivity .
Key Insight : The m-tolyloxy group in the target compound likely balances steric bulk (from the meta-methyl) and electronic donation, distinguishing it from phenyl or heterocyclic substituents.
Reactivity in Organic Syntheses
Table 1: Comparison of Reactivity in Key Reactions
- Indolizine Formation: (E)-3-(4-(Dimethylamino)phenyl)acrylaldehyde achieves 81% yield in indolizine synthesis due to its strong electron-donating group activating the α,β-unsaturated system . The target compound’s m-tolyloxy group may offer similar activation but with reduced conjugation efficiency.
- Mannich Reactions : Furan derivatives (e.g., 4a–4i) show high yields (78–82%) in Mannich reactions, likely due to the furan’s moderate electron donation . The m-tolyloxy group’s bulkier structure could slow reaction kinetics.
- Condensation for Heterocycles: (E)-3-(4-(Dimethylamino)phenyl)acrylaldehyde is used in phenanthroimidazole synthesis under reflux, suggesting thermal stability . The target compound’s phenoxy group may enhance stability under similar conditions.
Physical Properties
Table 2: Physical Property Comparison
- Melting Points: Aromatic substituents (e.g., dimethylamino-phenyl) increase melting points due to enhanced crystallinity , whereas the target’s m-tolyloxy group may lower melting points slightly due to steric hindrance.
- Solubility: The dimethylamino group improves solubility in polar solvents, while m-tolyloxy’s methyl group may enhance lipophilicity compared to furan derivatives .
Biological Activity
(E)-3-(dimethylamino)-2-(m-tolyloxy)acrylaldehyde, often abbreviated as DMAOTA, is an organic compound characterized by the presence of a dimethylamino group, an m-tolyloxy group, and an acrylaldehyde moiety. Its molecular formula is C₁₂H₁₅NO₂, with a molecular weight of approximately 205.26 g/mol. This compound has garnered interest in medicinal chemistry and biological research due to its potential interactions with various biomolecules.
Chemical Structure and Properties
The unique structure of DMAOTA allows for diverse chemical interactions, which may contribute to its biological activity. The presence of the dimethylamino group is significant for its potential to participate in hydrogen bonding and electrostatic interactions, while the acrylaldehyde moiety can undergo nucleophilic addition reactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₅NO₂ |
| Molecular Weight | 205.26 g/mol |
| Functional Groups | Dimethylamino, m-Tolyloxy, Acrylaldehyde |
The precise mechanism of action for DMAOTA remains largely unexplored due to limited research data. However, it is hypothesized that the interactions involving the dimethylamino group may facilitate binding to specific molecular targets within biological systems. This could potentially lead to various pharmacological effects.
Biological Activity
Research into the biological activity of DMAOTA indicates potential applications in medicinal chemistry, although specific studies are sparse. The compound has been noted for its ability to interact with biomolecules, which may suggest roles in therapeutic applications.
Potential Applications
- Medicinal Chemistry : Investigated as a precursor for synthesizing biologically active compounds.
- Biological Research : Studied for its interactions with cellular pathways and biomolecules.
Case Studies and Research Findings
- Chemical Reactions : DMAOTA can undergo various chemical reactions such as oxidation and reduction. For instance, it can be oxidized to form corresponding carboxylic acids or reduced to alcohols depending on the reagents used.
- Safety and Handling : While specific toxicity data for DMAOTA is limited, caution is advised due to the presence of the acrolein moiety, which is known to be an irritant.
- Therapeutic Potential : Although comprehensive studies are lacking, preliminary findings suggest that compounds with similar structures have shown promising biological activities such as anti-inflammatory and anti-cancer properties.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
